(3,3,3-Trifluoropropyl)hydrazine dihydrochloride

Descripción

Chemical Identity and Structural Overview

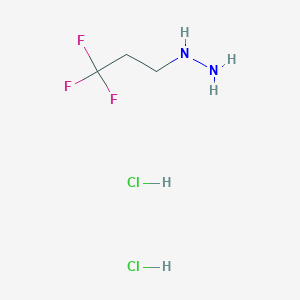

(3,3,3-Trifluoropropyl)hydrazine dihydrochloride is a specialized chemical compound characterized by its unique combination of a hydrazine functional group and a trifluoropropyl substituent. The compound exists as a dihydrochloride salt, which enhances its stability and handling properties compared to its free base form. The molecular structure features a central hydrazine unit (-NH-NH2) bonded to a 3,3,3-trifluoropropyl group, creating a molecule with both nucleophilic and electrophilic reactive sites.

The fundamental chemical properties of this compound are defined by its molecular composition and structural arrangement. The dihydrochloride salt form contains two hydrochloride ions associated with the hydrazine nitrogen atoms, indicating that it exists in a protonated state under standard conditions. This salt formation significantly influences the compound's solubility, stability, and reactivity characteristics.

Table 1: Fundamental Chemical Properties of this compound

The structural architecture of this compound incorporates several chemically significant features. The trifluoromethyl group (-CF₃) attached to the terminal carbon atom imparts substantial electronegativity to the molecular framework, influencing both the electronic distribution and the overall reactivity profile. The propyl chain provides a flexible linker between the hydrazine functionality and the trifluoromethyl group, allowing for conformational adjustments that can affect molecular interactions and binding properties.

The free base form of this compound, (3,3,3-trifluoropropyl)hydrazine, possesses distinct characteristics that complement the salt form. The free base exhibits a molecular formula of C₃H₇F₃N₂ with a molecular weight of 128.10 g/mol. This form is characterized by the Chemical Abstracts Service number 1344334-40-2 and the MDL number MFCD20317413. The availability of both salt and free base forms provides researchers with flexibility in selecting the most appropriate form for specific synthetic applications.

Table 2: Comparative Properties of Salt and Free Base Forms

Historical Context and Developmental Significance

The development of this compound represents a significant advancement in the field of fluorinated organic compounds, particularly within the broader category of halogenated hydrazines. The historical evolution of this compound is intrinsically linked to the growing understanding of fluorine chemistry and its applications in pharmaceutical and agricultural sciences.

Hydrazine derivatives have established themselves as important building blocks in organic synthesis, with numerous successful examples found in pharmaceutical applications. The incorporation of fluorine atoms into organic molecules has been recognized as a powerful strategy for modifying biological activity, metabolic stability, and physicochemical properties. The specific combination of hydrazine functionality with trifluoropropyl substitution emerged from systematic investigations into structure-activity relationships in medicinal chemistry.

The synthetic methodology for producing this compound typically involves the reaction of hydrazine with 3,3,3-trifluoropropyl bromide or iodide under controlled conditions. This synthetic approach follows established protocols for nucleophilic substitution reactions, where the hydrazine acts as a nucleophile attacking the electrophilic carbon of the trifluoropropyl halide. The reaction mechanism results in the formation of the desired hydrazine derivative along with the release of a halide ion.

The developmental significance of this compound extends beyond its individual properties to encompass its role as a representative member of the halogenated hydrazine class. Halogenated hydrazines are characterized by their diverse reactivity profiles and their ability to participate in a wide range of chemical transformations. The presence of the trifluoropropyl group enhances the compound's lipophilicity and binding affinity to specific molecular targets, while simultaneously facilitating redox reactions due to the hydrazine moiety.

Historical research into trifluoropropyl-containing compounds has demonstrated their utility in various synthetic applications. For instance, the preparation of 3,3,3-trifluoropropene, a related compound, has been achieved through methods involving 1,1,1,3-tetrachloropropane, catalyst systems, and hydrofluoric acid under high-temperature conditions. These synthetic approaches have achieved transformation efficiencies and selectivities exceeding 98%, demonstrating the viability of large-scale production methods for trifluoropropyl-containing molecules.

Relevance to Modern Chemical Research

The contemporary relevance of this compound in chemical research stems from its multifaceted applications across several scientific disciplines. In modern pharmaceutical research, compounds containing trifluoropropyl groups have demonstrated significant potential as active pharmaceutical ingredients and synthetic intermediates.

Recent investigations have highlighted the importance of trifluoropropyl-substituted compounds in the development of enzyme inhibitors and bioactive molecules. Research into polo-like kinase 1 polo-box domain inhibitors has specifically examined the effects of 3,3,3-trifluoropropyl substitution on biological activity. In these studies, the 3,3,3-trifluoropropyl group was identified as leading to some of the most potent analogues, with subsequent modifications incorporating this group achieving enhanced inhibitory activity.

Table 3: Contemporary Research Applications of Trifluoropropyl-Containing Compounds

The synthetic versatility of this compound makes it particularly valuable in modern organic synthesis. The compound can participate in various chemical reactions, including condensation reactions with carbonyl compounds, nucleophilic substitution reactions, and oxidation-reduction processes. These reaction capabilities align with the principles of click chemistry, which emphasizes mild, highly reliable, selective, and powerful reactions for the rapid synthesis of large arrays of chemical compounds.

The application of hydrazine derivatives in click chemistry has been particularly noteworthy, with condensation reactions between hydrazines and carbonyl compounds identified as suitable for click chemistry protocols. The most important applications of these reactions include the formation of heterocyclic compounds such as pyrazoles, pyridazines, and 1,2,4-triazoles. The incorporation of the trifluoropropyl group into these synthetic schemes provides additional opportunities for modifying the properties of the resulting heterocyclic systems.

Modern research has also explored the role of halogenated hydrazines in selective reduction processes. Studies on the selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of palladium on carbon have demonstrated the utility of hydrazine derivatives in synthetic transformations. These investigations have shown that halogenated nitroarenes can be selectively reduced to corresponding anilines in good yield, highlighting the synthetic utility of hydrazine-based reducing systems.

The development of allosteric histone deacetylase inhibitors has provided another contemporary application for hydrazine-containing compounds. Research into hydrazide-based class I histone deacetylase inhibitors has revealed compounds with low to sub-nanomolar potency, demonstrating the continued relevance of hydrazine derivatives in medicinal chemistry applications. These studies have shown that specific structural modifications to hydrazine-containing molecules can result in highly selective and potent bioactive compounds.

Table 4: Modern Synthetic Applications and Reaction Types

The ongoing research into this compound and related compounds continues to reveal new applications and synthetic possibilities. The compound's unique combination of hydrazine reactivity and trifluoropropyl substitution provides researchers with a versatile tool for exploring structure-activity relationships in medicinal chemistry, developing new synthetic methodologies, and advancing the understanding of fluorinated organic compounds in biological systems.

Propiedades

IUPAC Name |

3,3,3-trifluoropropylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)1-2-8-7;;/h8H,1-2,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHLBAMZRLASKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNN)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446322-01-5 | |

| Record name | (3,3,3-trifluoropropyl)hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(3,3,3-Trifluoropropyl)hydrazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a hydrazine derivative characterized by the presence of a trifluoropropyl group. Its chemical structure can be denoted as follows:

- Molecular Formula : C₃H₇F₃N₂·2HCl

- CAS Number : 53839792

This compound's unique trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

Hydrazines, including this compound, are known to exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Hydrazine derivatives have been shown to act as inhibitors of various enzymes, including histone deacetylases (HDACs). For instance, studies have indicated that hydrazide-based compounds can inhibit class I HDACs with nanomolar potency, leading to apoptosis in cancer cells .

- Anticancer Activity : The compound has been investigated for its anticancer properties. Research indicates that hydrazine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines by modulating key signaling pathways .

- Oxidative Stress Induction : Some studies suggest that the cytotoxicity of hydrazines may be linked to oxidative stress mechanisms, which can lead to cellular damage and death .

Table 1: Biological Activity Summary

| Study | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| Plk1 | 4.4 | Enzyme Inhibition | |

| HDAC | <0.1 | Apoptosis Induction | |

| Various Cancer Cell Lines | Varies (up to 243 μM) | Cell Cycle Arrest |

Case Studies

- Anticancer Studies : A study examined the effects of various hydrazine derivatives on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against leukemia cells while sparing normal cells. The mechanism was attributed to selective inhibition of HDACs and subsequent induction of apoptosis .

- Structural Optimization : Research focusing on the structural optimization of hydrazine derivatives revealed that modifications in the substituent groups significantly impacted their biological activity. The incorporation of trifluoromethyl groups enhanced lipophilicity and cellular uptake, leading to improved efficacy against specific cancer types .

Comparación Con Compuestos Similares

Structural and Electronic Differences

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Substituents |

|---|---|---|---|---|

| (3,3,3-Trifluoropropyl)hydrazine dihydrochloride | C₃H₆F₃N₂·2HCl | ~199.92 | Yellow solid | Aliphatic –CF₂CH₂– group |

| 3-Fluorophenylhydrazine Hydrochloride | C₆H₆FN₂·HCl | 160.59 | Solid | Aromatic –C₆H₄F– group |

| [3-(Dimethylamino)propyl]hydrazine dihydrochloride | C₅H₁₇Cl₂N₃ | 190.12 | Oil | –CH₂CH₂N(CH₃)₂ group |

| 3-Chloro-4-fluorophenylhydrazine Hydrochloride | C₆H₅ClF N₂·HCl | 197.04 | Solid (mp: 211–212°C) | –C₆H₃ClF– group |

| (3-Nitrobenzyl)hydrazine Dihydrochloride | C₇H₈N₃O₂·2HCl | 272.30 | Solid | –CH₂C₆H₄NO₂– group |

Key Observations :

- Electronic Effects : The trifluoropropyl group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the hydrazine moiety compared to aromatic derivatives like 3-fluorophenylhydrazine hydrochloride .

- Steric Considerations : Aliphatic chains (e.g., trifluoropropyl) reduce steric hindrance compared to bulky aromatic or benzyl groups (e.g., 3-nitrobenzyl), favoring nucleophilic reactions .

- Physical State: The dihydrochloride salt form improves stability and solubility in polar solvents, whereas non-ionic analogs (e.g., [3-(dimethylamino)propyl]hydrazine dihydrochloride) remain oils .

Key Differences :

- Fluorine Effects : The trifluoropropyl group enhances metabolic stability and lipophilicity in pharmaceuticals, whereas nitro or chloro substituents (e.g., in 3-nitrobenzyl or 3-chloro-4-fluorophenyl derivatives) prioritize electronic modulation for redox-active intermediates .

- Reaction Conditions : Trifluoropropyl hydrazine requires mild conditions (e.g., EtOH, room temperature) due to its high reactivity, while aromatic hydrazines often need harsher acidic or thermal conditions .

Métodos De Preparación

The key challenge lies in the efficient introduction of the trifluoropropyl group with high selectivity and yield, followed by selective hydrazine substitution.

Preparation of 3,3,3-Trifluoropropene: Foundational Intermediate

A crucial precursor in the synthesis is 3,3,3-trifluoropropene, which can be prepared via fluorination of halogenated propanes. The following method, described in a Chinese patent (CN101306978A), is widely recognized for its efficiency and selectivity:

| Parameter | Details |

|---|---|

| Starting Material | 1,1,1,3-tetrachloropropane |

| Catalyst | Metals or metal halides: iron, chromium, zinc, cobalt, magnesium, nickel, titanium, vanadium, aluminium, or their halides |

| Fluorinating Agent | Hydrofluoric acid |

| Reaction Conditions | Temperature: 90–500 °C (preferably 100–350 °C) |

| Reaction Time | 0.5 to 3 hours (preferably 30 minutes to 3 hours) |

| Molar Ratio (HF : Tetrachloropropane) | 3:1 to 300:1 (preferably 20:1 to 150:1) |

| Catalyst to Tetrachloropropane Mass Ratio | 0.005:1 to 10:1 (preferably 0.02:1 to 8:1) |

| Reactor Type | Tank reactor, tower reactor, or tubular reactor |

| Conversion and Selectivity | Both >98%, selectivity up to >99% in optimized conditions |

Reaction Summary:

1,1,1,3-Tetrachloropropane is fluorinated in the presence of hydrofluoric acid and a metal catalyst under high temperature and pressure to yield 3,3,3-trifluoropropene with excellent selectivity and conversion efficiency. The process benefits from simple equipment, long catalyst life, and high product purity.

Conversion to (3,3,3-Trifluoropropyl)hydrazine Dihydrochloride

Following the synthesis of 3,3,3-trifluoropropene, the compound undergoes further transformation to introduce the hydrazine moiety and form the dihydrochloride salt.

A representative method documented in a US patent application (US20150259296A1) describes the hydrogenation and hydrazine substitution steps:

- The trifluoropropyl intermediate is subjected to hydrogenation under mild conditions (e.g., 60 psi H₂, room temperature) in the presence of suitable catalysts.

- The reaction mixture is then treated with hydrochloric acid to form the dihydrochloride salt of (3,3,3-trifluoropropyl)hydrazine.

- The product is isolated by filtration and concentration, yielding the dihydrochloride salt with high purity and yield.

This method emphasizes mild reaction conditions and straightforward isolation procedures, making it suitable for scalable synthesis.

Comparative Data Table of Key Preparation Steps

Research Findings and Analysis

- The fluorination step is critical for high yield and selectivity; the choice of catalyst and HF ratio significantly influences the outcome.

- Iron and zinc catalysts have demonstrated superior performance in terms of selectivity (>99%) and operational stability.

- Reaction temperature optimization (100–350 °C) balances reaction rate and selectivity.

- The subsequent hydrazine substitution and salt formation proceed efficiently under mild hydrogenation conditions, minimizing side reactions and decomposition.

- The dihydrochloride salt form enhances compound stability and facilitates handling.

Summary of Preparation Methodology

The preparation of this compound is effectively achieved by:

- Synthesizing 3,3,3-trifluoropropene via catalytic fluorination of 1,1,1,3-tetrachloropropane using hydrofluoric acid and metal catalysts under controlled high-temperature conditions.

- Performing hydrogenation and hydrazine substitution on the trifluoropropyl intermediate.

- Converting the hydrazine derivative into the dihydrochloride salt by acid treatment.

This route offers high conversion efficiency, excellent selectivity, and practical scalability, supported by robust experimental data.

Q & A

Q. What are the optimal conditions for synthesizing (3,3,3-trifluoropropyl)hydrazine dihydrochloride, and how can purity be validated?

Methodological Answer:

- Synthesis: Use a two-step approach: (1) React 3,3,3-trifluoropropyl bromide with hydrazine hydrate under reflux in ethanol (70–80°C, 12–24 hours) to form the hydrazine intermediate. (2) Treat the intermediate with hydrochloric acid (HCl) gas in anhydrous diethyl ether to precipitate the dihydrochloride salt.

- Purification: Recrystallize from ethanol/ether mixtures to remove unreacted hydrazine or bromide byproducts.

- Validation: Characterize purity via:

- NMR spectroscopy (¹H/¹⁹F NMR) to confirm substitution patterns and absence of impurities.

- Elemental analysis (C, H, N, Cl) to verify stoichiometry.

- HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to detect trace contaminants .

Q. How can researchers analyze the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Testing:

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and exothermic events.

- Humidity Sensitivity: Store samples in desiccators at controlled relative humidity (e.g., 25%, 50%, 75%) and monitor degradation via FT-IR or NMR over 30 days.

- Light Sensitivity: Expose to UV-Vis light (254 nm) and track changes in absorbance spectra.

- Recommended Storage: Store in amber vials at –20°C under inert gas (argon) to minimize hydrolysis and oxidative degradation .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Derivatization: For GC-MS analysis, silylate the compound using dimethyl(3,3,3-trifluoropropyl)silyldiethylamine to enhance volatility and detection sensitivity .

- LC-MS/MS: Use a hydrophilic interaction liquid chromatography (HILIC) column with a triple quadrupole mass spectrometer in positive ion mode (MRM transitions: m/z 215 → 172).

- Validation Parameters: Include linearity (1–100 ng/mL), limit of detection (LOD < 0.5 ng/mL), and recovery rates (85–115%) in spiked matrices .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated hydrazine to assess if proton transfer is rate-limiting.

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric/electronic effects from the trifluoropropyl group.

- In Situ Monitoring: Use stopped-flow NMR or Raman spectroscopy to track intermediate formation during reactions with aryl halides or carbonyl compounds .

Q. What strategies mitigate batch-to-batch variability in coupling reactions involving this compound?

Methodological Answer:

- Process Controls:

- Standardize reaction stoichiometry (hydrazine:substrate = 1.2:1) and degas solvents to prevent oxidation.

- Use anhydrous triethylamine (Et₃N) as a base to scavenge HCl byproducts.

- Quality Metrics:

Q. How can researchers evaluate the environmental persistence of this compound degradation products?

Methodological Answer:

- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C. Analyze hydrolyzed products via LC-QTOF-MS to identify trifluoropropanol or hydrazine derivatives.

- Photodegradation: Expose aqueous solutions to simulated sunlight (300–800 nm) and quantify fluoride ions (F⁻) via ion chromatography as a marker of C–F bond cleavage.

- Ecotoxicology: Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity of degradation intermediates .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

- Polymer Modification: Incorporate into fluorinated polyurethanes or silicones to enhance hydrophobicity and thermal stability. Characterize using:

- DSC for glass transition temperature (Tg) shifts.

- XPS to confirm surface fluorine content.

- Coordination Chemistry: Synthesize transition metal complexes (e.g., Cu²⁺, Fe³⁺) for catalytic applications. Study ligand behavior via cyclic voltammetry and single-crystal X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.